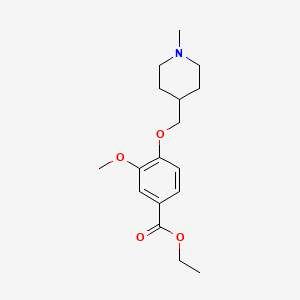









|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:13]=1[O:14][CH2:15][CH:16]1[CH2:21][CH2:20][N:19]([CH3:22])[CH2:18][CH2:17]1)[C:6]([O:8][CH2:9][CH3:10])=[O:7].C(O)(C(F)(F)F)=O.[N+:30]([O-])([OH:32])=[O:31]>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]([N+:30]([O-:32])=[O:31])=[CH:12][C:13]=1[O:14][CH2:15][CH:16]1[CH2:17][CH2:18][N:19]([CH3:22])[CH2:20][CH2:21]1)[C:6]([O:8][CH2:9][CH3:10])=[O:7]
|


|
Name
|
|
|
Quantity
|
30.6 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C(=O)OCC)C=CC1OCC1CCN(CC1)C
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
37.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
|
Name
|
|
|
Quantity
|
7.42 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at ambient temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
followed by the dropwise addition over 15 minutes of a solution
|
|
Duration
|
15 min
|
|
Type
|
ADDITION
|
|
Details
|
After completion of the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm up
|
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were removed under vacuum
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in methylene chloride (50 ml)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to 0-5° C.
|
|
Type
|
ADDITION
|
|
Details
|
ether was added
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at 50° C
|
|
Type
|
DISSOLUTION
|
|
Details
|
The solid was dissolved in methylene chloride (500 ml)
|
|
Type
|
ADDITION
|
|
Details
|
3M hydrogen chloride in ether (30 ml) was added
|
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at 50° C.
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C(=O)OCC)C(=CC1OCC1CCN(CC1)C)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 28.4 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |